CAS registry number and MSDS for 4-Chloro-9h-fluoren-2-amine
CAS registry number and MSDS for 4-Chloro-9h-fluoren-2-amine
An In-depth Technical Guide to Chloro-Substituted 2-Aminofluorenes for Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Specificity: Initial inquiries for "4-Chloro-9h-fluoren-2-amine" did not yield a specific CAS Registry Number or dedicated Material Safety Data Sheet (MSDS), suggesting it is a less common or potentially misidentified isomer. This guide will therefore focus on the well-documented and commercially significant isomer, 7-Chloro-9H-fluoren-2-amine (CAS RN: 6957-62-6) , while also providing relevant data for other related chloro-fluorene derivatives to offer a comprehensive technical overview for the scientific community.
Section 1: Chemical Identity and Physicochemical Properties
7-Chloro-9H-fluoren-2-amine is a polycyclic aromatic amine, a class of compounds with significant interest in medicinal chemistry and materials science. The fluorene backbone provides a rigid, planar structure, while the chloro and amino substituents offer sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.[1][2]
Table 1: Chemical Identifiers for 7-Chloro-9H-fluoren-2-amine
| Identifier | Value |
| CAS Registry Number | 6957-62-6 |
| IUPAC Name | 7-chloro-9H-fluoren-2-amine[1][2] |
| Molecular Formula | C₁₃H₁₀ClN[1] |
| Molecular Weight | 215.68 g/mol [1] |
| Canonical SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl |
| InChI Key | JEPXWPONFKFPCB-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 7-Chloro-9H-fluoren-2-amine and Related Compounds
| Property | 7-Chloro-9H-fluoren-2-amine (Predicted/Estimated) | 2-Aminofluorene (Experimental) |
| Appearance | Solid, likely crystalline powder | Brown crystal powder[3] |
| Melting Point | Data not available | 125-128 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Less than 1 mg/mL in water at 25°C[3] |
| pKa | Data not available | Data not available |
Section 2: Material Safety Data Sheet (MSDS) and Hazard Analysis
Hazard Identification:
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[2]
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Skin Corrosion/Irritation: May cause skin irritation.[2]
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Serious Eye Damage/Irritation: May cause serious eye irritation.[2]
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Carcinogenicity: 2-Aminofluorene is a known carcinogen.[3] As a derivative, 7-Chloro-9H-fluoren-2-amine should be handled as a potential carcinogen.
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Mutagenicity: Aromatic amines are often mutagenic. Handle with appropriate precautions.
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Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4]
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Aquatic Hazard, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects |
First-Aid Measures:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.
Section 3: Synthesis and Purification
The synthesis of 7-Chloro-9H-fluoren-2-amine typically involves a multi-step process starting from fluorene. The following is a representative synthetic workflow.
Figure 1: Synthetic workflow for 7-Chloro-9H-fluoren-2-amine.
Experimental Protocol: Synthesis of 7-Chloro-9H-fluoren-2-amine
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Chlorination of Fluorene:
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Dissolve fluorene in a suitable solvent such as carbon tetrachloride.
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Add a catalytic amount of a Lewis acid (e.g., FeCl₃).
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Slowly add a chlorinating agent (e.g., sulfuryl chloride) at a controlled temperature to favor mono-chlorination at the 2-position.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction and purify the resulting 2-chlorofluorene.
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-
Nitration of 2-Chlorofluorene:
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Dissolve 2-chlorofluorene in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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The nitro group will preferentially add to the 7-position due to the directing effects of the existing chloro and fluorenyl systems.
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After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice to precipitate the 2-chloro-7-nitrofluorene.
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Filter and wash the solid product.
-
-
Reduction of the Nitro Group:
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Suspend the 2-chloro-7-nitrofluorene in a solvent such as ethanol.
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Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or use catalytic hydrogenation (e.g., H₂/Pd-C).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Filter the reaction mixture to remove the catalyst and inorganic byproducts.
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Neutralize the filtrate and extract the product with an organic solvent.
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-
Purification:
-
The crude 7-Chloro-9H-fluoren-2-amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Section 4: Applications in Research and Drug Development
The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of the chloro and amino groups on the 7-Chloro-9H-fluoren-2-amine backbone provides reactive handles for the synthesis of diverse derivatives.
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Anticancer Agents: Fluorene derivatives have been investigated for their potential as anticancer drugs. The planar aromatic system can intercalate with DNA, and the substituents can be modified to interact with specific enzymes or receptors involved in cancer progression.
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Antimicrobial Agents: The structural motif of 7-Chloro-9H-fluoren-2-amine can be incorporated into larger molecules to develop novel antimicrobial compounds.
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Materials Science: The rigid and fluorescent nature of the fluorene core makes its derivatives suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Figure 2: Potential applications of 7-Chloro-9H-fluoren-2-amine.
Section 5: Analytical Methods
The characterization and quantification of 7-Chloro-9H-fluoren-2-amine and its derivatives rely on a suite of modern analytical techniques.
Table 4: Analytical Techniques for the Characterization of 7-Chloro-9H-fluoren-2-amine
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | A molecular ion peak at m/z 215/217 (due to ³⁵Cl and ³⁷Cl isotopes) and characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the chemical structure and purity. | ¹H NMR will show distinct signals for the aromatic and methylene protons. ¹³C NMR will show the corresponding carbon signals. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions. |
| Gas Chromatography (GC) | Purity assessment and separation from related compounds. | Can be used for volatile derivatives or with high-temperature columns. |
Protocol: General HPLC Method Development
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Column Selection: A reversed-phase C18 column is a good starting point.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).
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Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.
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Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation and peak resolution.
References
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- Crundwell, G., Glagovich, N. M., Reed Heinrich, E. M., & Ouellette, P. (2019). N-(4-Chlorophenyl)-9H-fluoren-9-imine.
- Guidechem. (n.d.). 4-chloro-9H-fluoren-9-one 4269-13-0 wiki.
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PubChem. (n.d.). 2-Aminofluorene. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). Spectroscopic Profile of 7-Chloro-9H-fluoren-2-amine: A Technical Guide.
- NextSDS. (n.d.). 7-chloro-9H-fluoren-2-amine — Chemical Substance Information.
- BLD Pharm. (n.d.). 153-78-6|9H-Fluoren-2-amine.
- Puthran, D., et al. (2020). An Efficient Process for the Synthesis of Novel 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol with Excellent HPLC Purity. Taylor & Francis Online.
- Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-2-amine, N,N-dimethyl- (CAS 13261-62-6).
- Benchchem. (2025). How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis.
- Crundwell, G., et al. (2019). N-(4-Chlorophenyl)-9H-fluoren-9-imine. Academia.edu.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Merck Millipore. (n.d.). Safety Data Sheet.
- NextSDS. (n.d.). 6-Chloro-9H-fluoren-2-amine — Chemical Substance Information.
- Carl Roth. (n.d.).
- TCI AMERICA. (n.d.). 9,9'-Spirobi[9H-fluoren]-2-amine | 118951-68-1. Tokyo Chemical Industry.
